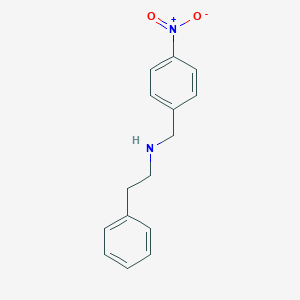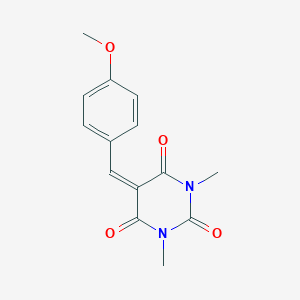
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is not fully understood, but it is believed to act as a nucleophile in organic reactions. It can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction. In MOF synthesis, it acts as a bridging ligand between metal ions and organic ligands, forming a porous structure.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative. However, it has been reported to exhibit low toxicity and biocompatibility, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative in lab experiments is its ease of synthesis and purification. It is also stable under ambient conditions, making it easy to handle. However, its low solubility in water can be a limitation in certain experiments.
Orientations Futures
There are numerous future directions for the research on 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative. Some potential areas of study include:
1. Developing new synthetic routes for the compound
2. Investigating its potential as a drug candidate for various diseases
3. Studying its properties as a building block for the synthesis of complex molecules
4. Exploring its applications in materials science, particularly in the synthesis of MOFs and other porous materials
5. Investigating its potential as a catalyst for organic reactions.
Conclusion
In conclusion, 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is a versatile compound that has potential applications in various fields of science. Its ease of synthesis, low toxicity, and biocompatibility make it an attractive candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential in different areas of science.
Méthodes De Synthèse
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative can be synthesized through a simple one-pot reaction using 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid, an aldehyde, and a base. The reaction yields a yellow crystalline powder that can be purified through recrystallization. The synthesis method is relatively easy and cost-effective, making it an attractive option for researchers.
Applications De Recherche Scientifique
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a versatile building block for the synthesis of complex molecules. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
57270-82-3 |
|---|---|
Nom du produit |
5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3 |
Clé InChI |
UUDHIMNNYIEZJE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C |
Autres numéros CAS |
57270-82-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



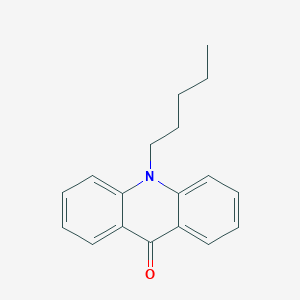
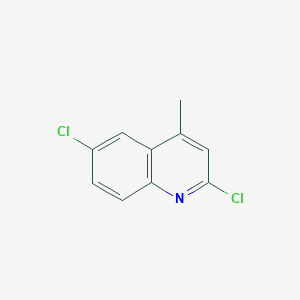
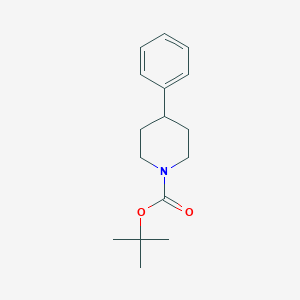
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
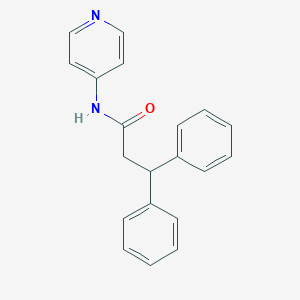
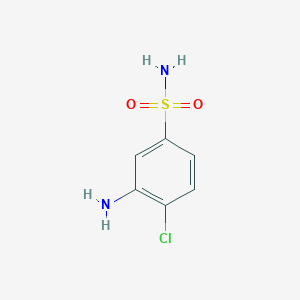
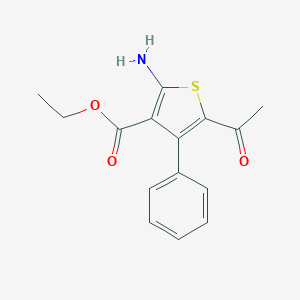
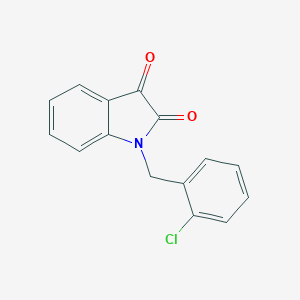
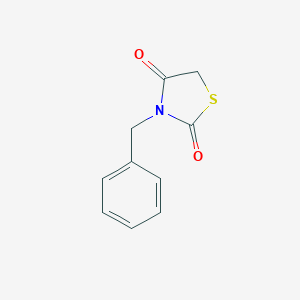
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
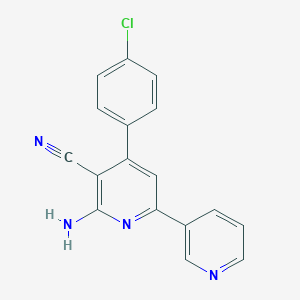
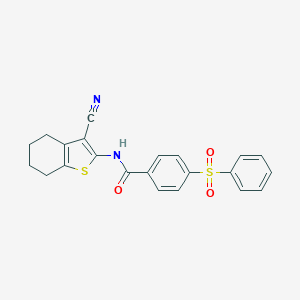
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
